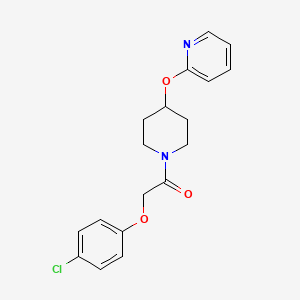
2-(4-Chlorophenoxy)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenoxy)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H19ClN2O3 and its molecular weight is 346.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(4-Chlorophenoxy)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a combination of functional groups that may interact with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
Molecular Formula : C₁₈H₂₃ClN₂O₃
Molecular Weight : 346.8 g/mol
CAS Number : 1448060-71-6
The compound's structure consists of a chlorophenoxy group and a pyridin-2-yloxy-piperidine moiety, which are significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific enzymes and receptors. Research indicates that this compound may exhibit:
- Antineoplastic properties : Preliminary studies suggest that derivatives of this compound could inhibit tumor cell proliferation, indicating potential as an anticancer agent .
- Neuropharmacological effects : Due to its structural similarity to known psychoactive compounds, it may influence neurotransmitter systems, particularly those involving dopamine and serotonin .
- Antimicrobial activity : Some studies have shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent .
The mechanism through which this compound exerts its biological effects likely involves:
- Receptor Binding : The compound may bind to specific receptors in the central nervous system, influencing neurotransmission.
- Enzyme Inhibition : It has been suggested that the compound can inhibit enzymes involved in metabolic pathways, which could lead to altered cellular functions and apoptosis in cancer cells .
Anticancer Activity
A study published in Chemical Biology & Drug Design explored the synthesis and antileukemic activity of related compounds. The results indicated that certain derivatives exhibited significant cytotoxicity against leukemia cell lines, demonstrating the potential of this class of compounds in cancer therapy .
Neuropharmacological Effects
Research conducted on similar piperidine derivatives indicated modulation of dopaminergic pathways, which are crucial in treating disorders such as schizophrenia and depression. The findings suggest that the compound could be further explored for its neuropharmacological applications .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| 2-(Cyclopentylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone | Structure | Antineoplastic, Neuroactive | Similar functional groups; potential for drug development |
| (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine | Structure | Neuroactive | Exhibits binding affinity to neurotransmitter receptors |
特性
IUPAC Name |
2-(4-chlorophenoxy)-1-(4-pyridin-2-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c19-14-4-6-15(7-5-14)23-13-18(22)21-11-8-16(9-12-21)24-17-3-1-2-10-20-17/h1-7,10,16H,8-9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRJEGUUYVFEDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














